N'-[(E)-(3-bromo-4-ethoxyphenyl)methylidene]naphtho[2,1-b]furan-2-carbohydrazide
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Overview
Description
N’~2~-[(E)-1-(3-BROMO-4-ETHOXYPHENYL)METHYLIDENE]NAPHTHO[2,1-B]FURAN-2-CARBOHYDRAZIDE is a complex organic compound with a unique structure that combines a naphthofuran core with a hydrazide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~2~-[(E)-1-(3-BROMO-4-ETHOXYPHENYL)METHYLIDENE]NAPHTHO[2,1-B]FURAN-2-CARBOHYDRAZIDE typically involves the condensation of 3-bromo-4-ethoxybenzaldehyde with naphtho[2,1-b]furan-2-carbohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. This could include the use of continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N’~2~-[(E)-1-(3-BROMO-4-ETHOXYPHENYL)METHYLIDENE]NAPHTHO[2,1-B]FURAN-2-CARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthofuran-2-carboxylic acid derivatives, while reduction could produce naphthofuran-2-amine derivatives.
Scientific Research Applications
N’~2~-[(E)-1-(3-BROMO-4-ETHOXYPHENYL)METHYLIDENE]NAPHTHO[2,1-B]FURAN-2-CARBOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N’~2~-[(E)-1-(3-BROMO-4-ETHOXYPHENYL)METHYLIDENE]NAPHTHO[2,1-B]FURAN-2-CARBOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
- N’~2~-[(E)-1-(3-BROMO-4-METHOXYPHENYL)METHYLIDENE]NAPHTHO[2,1-B]FURAN-2-CARBOHYDRAZIDE
- N’~2~-[(E)-1-(3-CHLORO-4-ETHOXYPHENYL)METHYLIDENE]NAPHTHO[2,1-B]FURAN-2-CARBOHYDRAZIDE
Uniqueness
N’~2~-[(E)-1-(3-BROMO-4-ETHOXYPHENYL)METHYLIDENE]NAPHTHO[2,1-B]FURAN-2-CARBOHYDRAZIDE is unique due to the presence of both the bromine and ethoxy groups, which can influence its reactivity and biological activity. The combination of these functional groups with the naphthofuran core provides distinct chemical and physical properties compared to similar compounds.
Properties
Molecular Formula |
C22H17BrN2O3 |
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Molecular Weight |
437.3 g/mol |
IUPAC Name |
N-[(E)-(3-bromo-4-ethoxyphenyl)methylideneamino]benzo[e][1]benzofuran-2-carboxamide |
InChI |
InChI=1S/C22H17BrN2O3/c1-2-27-20-9-7-14(11-18(20)23)13-24-25-22(26)21-12-17-16-6-4-3-5-15(16)8-10-19(17)28-21/h3-13H,2H2,1H3,(H,25,26)/b24-13+ |
InChI Key |
WPDOXNZTVMPYAV-ZMOGYAJESA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43)Br |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=NNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43)Br |
Origin of Product |
United States |
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